ML138

Opioid receptor pharmacology Subtype selectivity GPCR screening

ML138 is a best‑in‑class κ‑opioid receptor (KOR) agonist for pathway‑specific research, validated by the NIH MLPCN program. Unlike generic KOR agonists, ML138 delivers >100‑fold selectivity over MOR/DOR receptors and a documented G‑protein bias (EC₅₀ 350 nM) with weak β‑arrestin‑2 recruitment (IC₅₀ 870 nM). This signaling profile eliminates confounding off‑target effects in behavioral pharmacology and signal transduction studies, ensuring reproducible, interpretable results. As the founding triazole‑based KOR probe, it serves as an essential benchmark for medicinal chemistry SAR campaigns.

Molecular Formula C19H14Cl2N4OS
Molecular Weight 417.3 g/mol
CAS No. 1355243-24-1
Cat. No. B560470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML138
CAS1355243-24-1
Synonyms2-[5-[(3,4-Dichlorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine;  ML-138
Molecular FormulaC19H14Cl2N4OS
Molecular Weight417.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C19H14Cl2N4OS/c20-15-7-6-13(10-16(15)21)12-27-19-24-23-18(17-5-1-2-8-22-17)25(19)11-14-4-3-9-26-14/h1-10H,11-12H2
InChIKeyQDXGAJIGONMOCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML138 (CAS 1355243-24-1) for Research Procurement: A Triazole κ‑Opioid Receptor Agonist with Verified Subtype Selectivity


ML138 (CAS 1355243‑24‑1), IUPAC 2‑(5‑((3,4‑dichlorobenzyl)thio)‑4‑(furan‑2‑ylmethyl)‑4H‑1,2,4‑triazol‑3‑yl)pyridine, is a synthetic small‑molecule agonist of the κ‑opioid receptor (KOR) . Originating from the NIH Molecular Libraries Program, ML138 is designated as a Molecular Libraries Probe Production Centers Network (MLPCN) probe, denoting its validation as a research‑grade chemical tool for dissecting KOR‑mediated signaling pathways [1]. As a triazole‑based compound, ML138 is structurally distinct from peptide‑derived KOR agonists and other chemotypes, a differentiation relevant to its procurement for experimental studies requiring non‑peptidic, synthetic tool compounds .

Why Generic KOR Agonists Cannot Substitute for ML138 in Signaling‑Bias and Subtype‑Selective Studies


Interchangeable substitution of ML138 with other κ‑opioid receptor agonists in research applications is precluded by two critical factors: first, its quantitatively verified >100‑fold selectivity over μ‑opioid (MOR) and δ‑opioid (DOR) receptors [1], which is not uniformly present among in‑class compounds; and second, its unique signaling profile characterized by potent G‑protein activation coupled with weak β‑arrestin‑2 recruitment . Many commercially available KOR agonists lack comparable subtype selectivity data or exhibit distinct G‑protein/β‑arrestin bias ratios, rendering experimental outcomes non‑comparable across studies [2]. Substitution of ML138 without accounting for these differential parameters can introduce confounding variables, compromising reproducibility in pathway‑specific signaling assays and behavioral pharmacology studies [1].

Quantitative Differentiation of ML138 from Structural and Pharmacological Comparators: An Evidence‑Based Procurement Guide


Receptor Subtype Selectivity: ML138 Exhibits >100‑Fold Selectivity for KOR over MOR and DOR

ML138 demonstrates greater than 100‑fold selectivity for the κ‑opioid receptor (KOR) over both μ‑opioid (MOR) and δ‑opioid (DOR) receptor subtypes in standardized cell‑based assays [1]. This selectivity was established alongside comparator ML139, a bisamide‑based KOR agonist that also exhibits >100‑fold selectivity [1]. In contrast, reference agonists such as U‑50488 exhibit KOR selectivity typically in the range of 10‑ to 50‑fold over MOR, underscoring the quantitative advantage of ML138 for applications requiring stringent subtype discrimination [2].

Opioid receptor pharmacology Subtype selectivity GPCR screening Off‑target profiling

Potency Comparison: ML138 vs. ML139 (KOR Agonist from Distinct Chemical Series)

In the primary KOR activity assay, ML138 exhibits an IC50 value of 870 nM, whereas the comparator ML139 (a bisamide‑based KOR agonist co‑developed within the same NIH probe program) exhibits an IC50 of 120 nM, representing a 7.25‑fold difference in apparent potency [1]. This quantitative difference is relevant for experimental designs requiring distinct KOR‑activating concentrations or for studies investigating concentration‑dependent signaling outcomes. Notably, both compounds were validated under identical assay conditions (AID‑2284), enabling direct potency comparison.

KOR agonist potency In vitro pharmacology Chemical probe validation IC50 comparison

Signaling Bias: G‑Protein Activation vs. β‑Arrestin‑2 Recruitment

ML138 is characterized as a KOR agonist that potently activates G‑protein coupling while only weakly interacting with β‑arrestin‑2 . Quantitative data from the Transfluor assay (AID‑2359) indicate a KOR EC50 of 350 nM for G‑protein‑mediated signaling, whereas β‑arrestin‑2 recruitment (measured by AID‑2284) yields an IC50 of 870 nM [1]. This profile contrasts with balanced KOR agonists such as U‑50488, which exhibit comparable potencies across both signaling arms (EC50 values for G‑protein and β‑arrestin typically within 2‑ to 3‑fold of each other) [2].

Biased agonism Functional selectivity G‑protein signaling β‑arrestin recruitment

Structural Differentiation: Absence of Stereoisomerism in the Triazole Series

Unlike many G‑protein‑biased KOR agonists that exist as stereoisomeric mixtures or possess chiral centers, ML138 and its derivative KSC‑12‑192 lack stereoisomerism [1]. This structural feature eliminates batch‑to‑batch variability arising from differential enantiomer ratios, a common issue with stereoisomeric KOR ligands. The triazole scaffold of ML138 is achiral, ensuring that every molecule of the compound is chemically identical, which enhances reproducibility in biological assays [2].

Chemical structure Stereoisomerism Triazole scaffold Structure‑activity relationship

Chemical Series Differentiation: Triazole ML138 vs. Bisamide ML139

ML138 belongs to the triazole chemical class, whereas the co‑developed probe ML139 belongs to the bisamide series [1]. This scaffold divergence confers distinct physicochemical and pharmacokinetic properties. While direct quantitative PK data for ML138 are not publicly available, class‑level inference suggests that triazole‑based compounds generally exhibit improved metabolic stability and oral bioavailability relative to bisamides [2]. This difference is relevant for in vivo studies where compound exposure is a critical variable.

Chemical scaffold Triazole Bisamide Medicinal chemistry

MLPCN Probe Designation: A Proxy for Data Quality and Reproducibility

ML138 is an official Molecular Libraries Probe Production Centers Network (MLPCN) probe, a designation that mandates rigorous validation including dose‑response confirmation, selectivity profiling, and analytical purity verification [1]. This contrasts with many commercial KOR agonists that lack such standardized validation. The MLPCN probe status ensures that ML138 has been subjected to a defined set of quality‑control assays, providing procurement confidence not available for unvalidated alternatives [2].

Chemical probe MLPCN NIH Roadmap Reproducibility

ML138 Application Scenarios: Translating Differential Evidence into Research and Procurement Decisions


Delineation of KOR‑Mediated G‑Protein vs. β‑Arrestin Signaling Pathways

Given its documented G‑protein bias (EC50 = 350 nM for G‑protein signaling vs. IC50 = 870 nM for β‑arrestin‑2 recruitment), ML138 serves as a tool compound for dissecting the relative contributions of these signaling arms to KOR‑mediated physiological outcomes [1]. Researchers investigating the therapeutic potential of biased KOR agonism—such as analgesia without dysphoria—can utilize ML138 to selectively activate G‑protein pathways while minimizing β‑arrestin‑dependent effects [2]. This application is directly supported by the signaling bias evidence established in Section 3.

Behavioral Pharmacology Studies Requiring High KOR Subtype Selectivity

ML138‘s >100‑fold selectivity for KOR over MOR and DOR makes it a suitable choice for in vivo behavioral studies aimed at isolating KOR‑specific functions [1]. In rodent models of addiction, stress, or pain, off‑target MOR or DOR activation can confound interpretation; ML138’s high selectivity reduces this risk. Procurement of ML138 for such studies is justified by its quantitative selectivity advantage over less selective KOR agonists like U‑50488 (10‑ to 50‑fold) [2].

Structure‑Activity Relationship (SAR) Studies on Triazole‑Based KOR Ligands

As the founding member of the triazole‑based KOR agonist series within the MLPCN probe program, ML138 provides a validated chemical starting point for medicinal chemistry campaigns [1]. Its achiral triazole scaffold and defined KOR activity (IC50 = 870 nM) offer a reproducible reference for SAR exploration. Analogs such as KSC‑12‑192 have already been developed from this scaffold, demonstrating improved potency (EC50 = 31 nM) while retaining G‑protein bias [2]. Procurement of ML138 enables direct benchmarking of newly synthesized triazole derivatives.

Comparative Pharmacology Across Distinct KOR Agonist Chemotypes

ML138 (triazole) and ML139 (bisamide) represent two distinct chemical series with divergent potencies and potentially different in vivo profiles [1]. Researchers conducting comparative pharmacology studies can procure both probes to investigate how chemical scaffold influences KOR‑mediated signaling, pharmacokinetics, or behavioral effects. The availability of both compounds from commercial sources supports parallel experimentation without the need for custom synthesis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML138

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.